N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide
Overview
Description
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a hydroxymethyl group, and a pivalamide group attached to a pyridine ring
Scientific Research Applications
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide typically involves the following steps:
Halogenation: Introduction of the chloro group to the pyridine ring.
Hydroxymethylation: Addition of the hydroxymethyl group.
Amidation: Formation of the pivalamide group.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-(2-Chloro-6-(carboxymethyl)pyridin-3-YL)-pivalamide.
Reduction: Formation of N-(2-Hydroxy-6-(hydroxymethyl)pyridin-3-YL)-pivalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide involves its interaction with specific molecular targets and pathways. The chloro group and hydroxymethyl group can participate in various biochemical reactions, leading to the modulation of biological processes. The pivalamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-acetamide
- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-benzamide
- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-butyramide
Uniqueness
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide is unique due to the presence of the pivalamide group, which imparts distinct physicochemical properties. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)10(16)14-8-5-4-7(6-15)13-9(8)12/h4-5,15H,6H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZSYNGFTGQBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673914 | |
Record name | N-[2-Chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-92-1 | |
Record name | N-[2-Chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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